3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline
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Overview
Description
3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine moiety, which is known for its potential in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization at specific positions to introduce the piperidine and aniline moieties . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds . Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors . The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, inhibiting their activity and affecting various cellular pathways . This can lead to the modulation of cell growth, differentiation, and apoptosis, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyridazine-containing drugs: Examples include relugolix and deucravacitinib, which have been approved for various therapeutic applications.
Uniqueness
3-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-N,N-dimethylaniline is unique due to its specific functional groups and the combination of the imidazo[1,2-b]pyridazine core with the piperidine and aniline moieties . This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N5O2/c1-24(2)18-5-3-4-17(14-18)21(27)25-11-8-16(9-12-25)15-28-20-7-6-19-22-10-13-26(19)23-20/h3-7,10,13-14,16H,8-9,11-12,15H2,1-2H3 |
InChI Key |
VYSRDTLWJAMNOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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